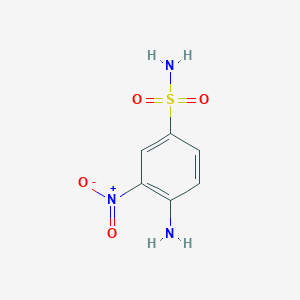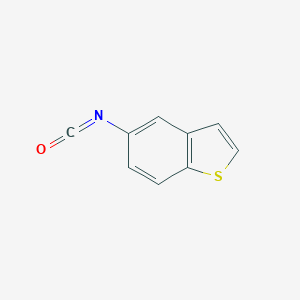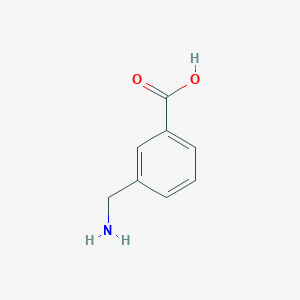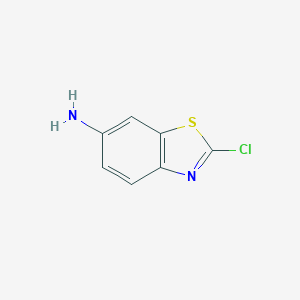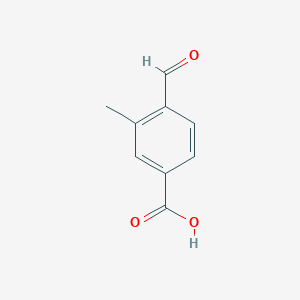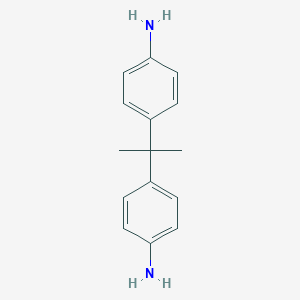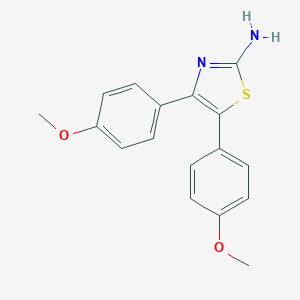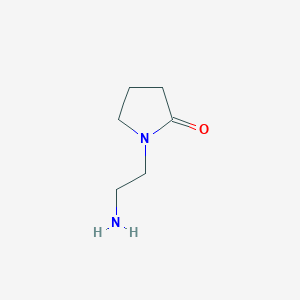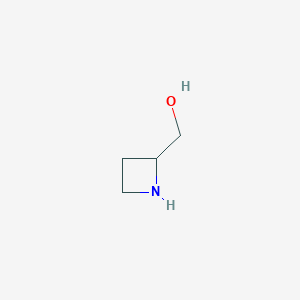![molecular formula C6H11N B112407 2-Azabicyclo[2.2.1]heptane CAS No. 279-24-3](/img/structure/B112407.png)
2-Azabicyclo[2.2.1]heptane
描述
2-Azabicyclo[221]heptane is a nitrogen-containing bicyclic compound with the molecular formula C₆H₁₁N It is characterized by a bicyclic structure that includes a nitrogen atom, making it a heterocyclic compound
作用机制
Target of Action
2-Azabicyclo[2.2.1]heptane is a complex organic compound that has been found to interact with the orexin system, which consists of two neuropeptides, orexin-A and orexin-B . These neuropeptides exert their mode of action on two receptors, orexin-1 and orexin-2 . The role of the orexin-1 receptor is believed to play a role in addiction, panic, or anxiety .
Mode of Action
The exact mode of action of 2-Azabicyclo[22It is known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
The biochemical pathways affected by 2-Azabicyclo[22The compound’s interaction with the orexin system suggests that it may influence pathways related to sleep-wake states, addiction, panic, and anxiety .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[22Its interaction with the orexin system suggests that it may have effects on sleep-wake states, addiction, panic, and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s synthesis involves a palladium-catalyzed reaction that proceeds efficiently with a broad array of substrates . Changes in the reaction environment, such as temperature and pH, could potentially affect the efficiency of this reaction . Additionally, safety data suggests that the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the SmI₂-mediated spirocyclization and rearrangement cascade to construct the this compound framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-Azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Polyfunctionalized Bicyclic Systems: Formed from substitution reactions with various electrophiles.
科学研究应用
2-Azabicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a scaffold in drug discovery.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
相似化合物的比较
2-Azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
Longeracemine: A member of the Daphniphyllum alkaloids family, featuring a highly functionalized this compound core.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential for functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950579 | |
| Record name | 2-Azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-24-3, 279-27-6 | |
| Record name | 2-Azabicyclo(2.2.1)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.1)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]heptane?
A1: The molecular formula of this compound is C6H11N, and its molecular weight is 97.16 g/mol.
Q2: What spectroscopic data are available for characterizing this compound derivatives?
A2: Researchers commonly employ techniques like NMR spectroscopy (1H and 13C) and X-ray crystallography to characterize the structure and stereochemistry of this compound derivatives. [, , , ]
Q3: How do substituents on the this compound scaffold influence its biological activity?
A3: Substitutions at various positions significantly impact the biological activity of this compound derivatives. For instance, introducing a 6-(6′-chloro-3′-pyridyl) group led to the development of epibatidine isomers with high affinity for α4β2 neuronal nicotinic acetylcholine receptors. [] In another study, a 2,2-diphenylpropionate side chain at the C5 position resulted in potent muscarinic antagonists. []
Q4: Can the stereochemistry of this compound derivatives affect their potency and selectivity?
A4: Yes, stereochemistry plays a crucial role. For example, exo-isomers of certain isoxazole derivatives with a this compound substituent exhibited significantly higher potency as M1 muscarinic acetylcholine receptor agonists compared to their corresponding endo-isomers. [] Additionally, studies on epibatidine analogues revealed that endo-isomers generally displayed stronger binding affinity to nicotinic acetylcholine receptor subtypes than their exo counterparts. []
Q5: What catalytic applications have been explored for this compound derivatives?
A5: These compounds, particularly chiral derivatives, have shown promise as catalysts in asymmetric synthesis. For instance, (1S,3R,4R)-3-(amino)methyl-2-azabicyclo[2.2.1]heptanes demonstrated remarkable efficiency in catalyzing the enantioselective rearrangement of epoxides into allylic alcohols. [, , ]
Q6: How does the structure of the this compound-based catalyst influence its catalytic activity and enantioselectivity?
A6: Modifications to the catalyst structure significantly impact its performance. Studies on the asymmetric epoxide rearrangement revealed that introducing bulky substituents, like (2R,5R)-dimethylpyrrolidine, on the amine moiety of the catalyst resulted in enhanced enantioselectivity and reactivity. [] Furthermore, the aggregation behavior of the catalyst, which is influenced by its structure, also plays a role in its activity. []
Q7: How has computational chemistry been employed in research on this compound derivatives?
A7: Computational methods are valuable tools in this field. For example, researchers utilized molecular modeling and DFT calculations to understand the binding modes of this compound-based ligands with zinc(II) ions in the context of designing new chiral catalysts. [] Additionally, molecular mechanics calculations, such as MM3, have been employed to predict the conformations of these compounds and understand their dynamic behavior in solution. []
Q8: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?
A8: While specific QSAR models for this compound class were not explicitly mentioned within the provided research, researchers have used molecular modeling and structure-activity relationship studies to understand the key structural features influencing the biological activity of these compounds. [, ] These efforts lay the groundwork for developing predictive QSAR models in future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


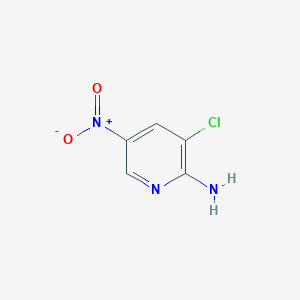

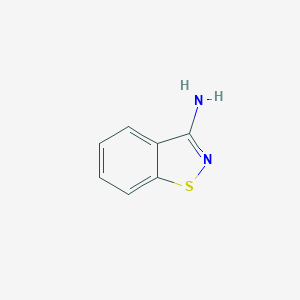
![3-Aminopyrazolo[1,5-a]pyrimidine](/img/structure/B112336.png)
